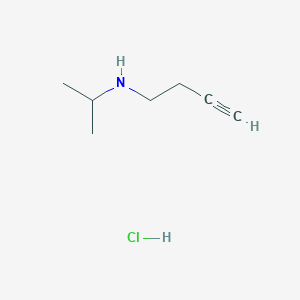

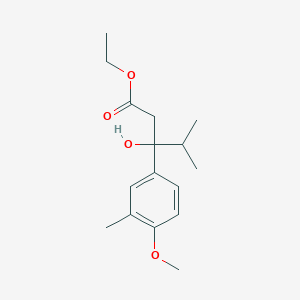

![molecular formula C17H15F2NO4 B2710691 N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide CAS No. 1280807-24-0](/img/structure/B2710691.png)

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, also known as DMC, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in research and drug development.

Applications De Recherche Scientifique

Photoreactivity in Different Solvents

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, a compound structurally similar to flutamide, has shown varied photoreactivity based on the solvent used. In acetonitrile, photoreaction leads to the production of o-nitrophenol derivatives through a photo-induced nitro-nitrite rearrangement, generating phenoxy radicals and nitrogen monoxide. Conversely, in 2-propanol, photoreduction of the nitro group and subsequent solvolysis of the trifluoromethyl group occurs, resulting in the formation of an ester bond with 2-propanol and the elimination of fluorine atoms (Watanabe, Fukuyoshi, & Oda, 2015).

Catalytic Applications in Synthesis

Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process relevant for the synthesis of antimalarial drugs, can be efficiently catalyzed using immobilized lipase. The study highlights the influence of various parameters such as acyl donors, solvent, and temperature on the reaction, with vinyl acetate emerging as the optimal acyl donor for irreversible reactions and a kinetic control of the synthesis, demonstrating the compound's potential in facilitating complex chemical transformations (Magadum & Yadav, 2018).

Development of Metallophthalocyanines

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide serves as a precursor in the synthesis of zinc(II), magnesium(II), and nickel(II) phthalocyanines. These novel metallophthalocyanines, synthesized through reactions with respective metal chlorides, exhibit enhanced solubility and potential application in various fields, including photodynamic therapy and as components in photovoltaic devices. The study emphasizes the structure-activity relationship, demonstrating how peripheral modifications can significantly influence the physical properties and applicability of phthalocyanines (Ağırtaş & İzgi, 2009).

Herbicidal Activity

Novel derivatives of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide have been synthesized and tested for their herbicidal activity against various dicotyledonous weeds. Some derivatives exhibited significant pre-emergence and post-emergence herbicidal activity, suggesting their potential as effective herbicides. This research opens avenues for the development of new agricultural chemicals that can help in the management of weed resistance and contribute to sustainable farming practices (Wu et al., 2011).

Propriétés

IUPAC Name |

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4/c18-17(19)24-14-7-5-12(6-8-14)9-20-16(22)11-23-15-4-2-1-3-13(15)10-21/h1-8,10,17H,9,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRVETVMHYWFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC(=O)NCC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

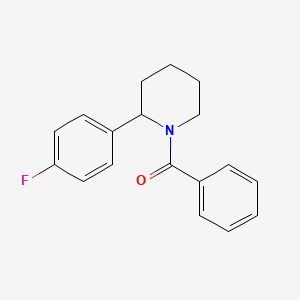

![4-Phenyl-1-prop-2-enoyl-N-[[5-(trifluoromethyl)furan-2-yl]methyl]piperidine-4-carboxamide](/img/structure/B2710611.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2710612.png)

![6-(2-Fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710613.png)

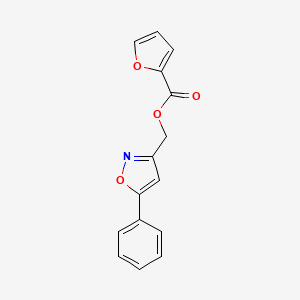

![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)

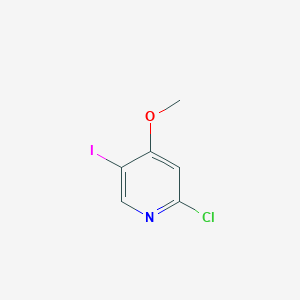

![[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone](/img/structure/B2710622.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2710625.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2710629.png)